UNC0224 is a small molecule compound identified as a potent and selective inhibitor of the G9a protein lysine methyltransferase. G9a plays a crucial role in epigenetic regulation by catalyzing the methylation of histone proteins, which influences gene expression and chromatin structure. The discovery of UNC0224 has significant implications for research into cancer and other diseases where epigenetic modifications are involved.
The compound was developed through systematic structure-activity relationship (SAR) studies focused on the 2,4-diamino-6,7-dimethoxyquinazoline scaffold. Initial findings indicated that UNC0224 exhibited a high degree of selectivity for G9a over other similar enzymes, notably the GLP (G9a-like protein), making it a valuable tool for biological investigations .
UNC0224 falls under the category of chemical inhibitors targeting lysine methyltransferases, specifically designed to modulate the activity of G9a. This classification is vital for understanding its mechanism of action and potential therapeutic applications in diseases characterized by abnormal gene expression patterns.
The synthesis of UNC0224 involves a multi-step process that includes several key reactions. The initial steps utilize commercially available starting materials, such as 2-methoxy-4-cyanophenol, which undergo benzyl protection followed by nitration and reduction to form an aniline intermediate. This intermediate is then converted to a quinazolinedione through various transformations, including carbamate formation and ring closure.
The synthesis can be summarized as follows:
This efficient synthetic route allows for high yields and rapid preparation of the compound .
UNC0224's molecular structure is characterized by its quinazoline core, which includes two amino groups at positions 2 and 4, and a methoxy group at position 7. The specific arrangement of these functional groups is critical for its binding affinity to G9a.
The high-resolution X-ray crystal structure of UNC0224 bound to G9a reveals detailed interactions that inform further design strategies for novel inhibitors. The co-crystal structure has provided insights into how structural modifications can enhance potency and selectivity .
UNC0224 primarily functions through competitive inhibition of G9a by mimicking the substrate or cofactor required for methylation reactions. The compound competes with S-adenosyl methionine (SAM), which is essential for transferring methyl groups to lysine residues on histones.
In biochemical assays, UNC0224 demonstrated an IC50 value indicating its potency in inhibiting G9a activity. These assays include both Thioglo-based assays and AlphaScreen technologies, which confirm its effectiveness in reducing methylation levels in histones .
The mechanism by which UNC0224 exerts its inhibitory effect involves binding to the active site of G9a, thereby blocking access to SAM and preventing the methylation of lysine residues on histones. This inhibition leads to alterations in chromatin structure and gene expression profiles.
Studies have shown that treatment with UNC0224 results in decreased levels of di-methylated histone H3 at lysine 9 (H3K9me2), indicating that it effectively disrupts G9a-mediated methylation processes .
UNC0224 is typically presented as a solid compound with specific melting points that can vary based on purity and formulation methods.
These properties are essential for determining the appropriate conditions for biological assays and potential therapeutic applications .
UNC0224 serves as a valuable research tool in epigenetics, particularly in studies investigating the role of histone methylation in gene regulation. Its selective inhibition of G9a makes it relevant for exploring pathways involved in cancer biology, neurodegenerative diseases, and other conditions where epigenetic modifications play a critical role.
Histone lysine methyltransferases (HMTs) are epigenetic "writers" that catalyze the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to specific lysine residues on histone proteins. This post-translational modification regulates chromatin architecture and gene expression. Over 50 human HMTs have been identified since 2000, classified into distinct families based on their catalytic SET (Su(var)3-9, Enhancer-of-zeste, Trithorax) domains. Methylation can result in mono-, di-, or trimethylated states (me1, me2, me3), with functional outcomes dependent on the modified residue. For example:
Dysregulation of HMT activity is implicated in cancer, developmental disorders, and neurological diseases, making them high-priority targets for chemical probe development. Small-molecule inhibitors of HMTs remain scarce compared to other epigenetic targets (e.g., histone deacetylases), underscoring the significance of compounds like UNC0224. [3] [9]
G9a (EHMT2) and G9a-like protein (GLP/EHMT1) are highly homologous HMTs (80% sequence identity in their SET domains) that primarily form a heterodimeric complex in vivo. This complex serves as the dominant writer for mono- and dimethylation of histone H3 lysine 9 (H3K9me1/2) in euchromatic regions. Key biological and pathological roles include:
Table 1: G9a/GLP Biological Functions and Disease Associations
Function | Mechanism | Disease Implication | |
---|---|---|---|
H3K9me1/2 deposition | Chromatin condensation; gene silencing | Cancer-associated epigenetic silencing | |
p53 methylation (K373) | Inactivation of p53 transcriptional activity | Tumor progression | |
Embryonic development | Regulation of differentiation genes | Embryonic lethality in knockout models | |
DNA repair modulation | Recruitment of 53BP1/BRCA1 to DNA breaks | Genomic instability in cancer | [2] [3] [9] |
UNC0224 emerged from systematic structure-activity relationship (SAR) studies of the quinazoline scaffold represented by the first-generation G9a/GLP inhibitor BIX-01294. Key milestones include:
Discovery and Optimization
Biochemical and Structural Characterization
UNC0224 exhibits marked improvements over BIX-01294:
Table 2: Biochemical Profiling of UNC0224 vs. Reference Inhibitors
Compound | G9a IC₅₀ (nM) | GLP IC₅₀ (nM) | Selectivity (vs. other HMTs) | Cellular H3K9me2 Reduction | |
---|---|---|---|---|---|
BIX-01294 | 106–290 | 27–700 | >10-fold at 10 µM | ~50% at 2.5 µM (toxic >4 µM) | |
UNC0224 | 15–60 | 20–58 | >1,000-fold | Limited (poor permeability) | |
UNC0638 | <15 | 19 | >300-fold | >80% at 1 µM (nontoxic ≤10 µM) | [1] [3] [4] |
Figure 1: Key Structural Modifications from BIX-01294 to UNC0224
BIX-01294: 2,4-Diamino-6,7-dimethoxyquinazoline R4 = 1-Benzylpiperidin-4-yl R2 = Dimethylamino R7 = Methoxy UNC0224: R4 = 1-Methylpiperidin-4-yl R2 = Homopiperazin-1-yl R7 = 3-(Dimethylamino)propoxy
Figure 2: Binding Mode of UNC0224 in G9a (PDB: 3K5K)
Significance as an Epigenetic Probe
UNC0224’s impact includes:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7